Compound Description: (E)-2-[(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyleneamino]benzamide is a compound characterized by a 1,3-dimethyl-pyrazol-5-yl group linked to a benzamide moiety via a methylene bridge and an imine bond. This compound exhibits an intramolecular N—H⋯N hydrogen bond forming an S(6) ring. In its crystal structure, inversion dimers linked by pairs of N—H⋯O hydrogen bonds create R 2 2(8) loops. []
Compound Description: CDPPB (3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It exhibits an EC50 value of 77 ± 15 nM in potentiating mGluR5-mediated responses in cortical astrocytes and a Ki value of 3760 ± 430 nM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5. [] Studies indicate that CDPPB binds to the same allosteric site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP) and requires this interaction for its potentiation of mGluR5 responses. [] CDPPB has also been shown to reduce the incidence of seizures in fragile X syndrome models, highlighting its potential therapeutic utility. []
Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, exhibiting a Ki of 156 ± 29 nM and an EC50 of 9.6 ± 1.9 nM in binding and functional assays, respectively. [] It represents an optimized analog of CDPPB with improved potency due to the combination of specific substitutions on both the pyrazole and benzamide rings.
Compound Description: This group of compounds represents a series of potential antipsychotic agents. The lead compound, 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, exhibits antipsychotic-like activity in behavioral animal tests without binding to dopamine D2 receptors in vitro. [] Structure-activity relationship studies within this series revealed that maximal activity is achieved with methyl groups at positions 1 and 3 on the pyrazole ring and a 3-chloro substituent on the phenyl ring. []
Compound Description: This compound, identified as a potent analog within the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol series, inhibits conditioned avoidance responding in rats and monkeys. Notably, unlike many antipsychotic drugs, it does not elicit dystonic movements in a primate model of antipsychotic-induced extrapyramidal side effects. []
Compound Description: This compound is a high-affinity (Ki = 1 nM) antagonist of the A2B adenosine receptor (AdoR) with excellent selectivity over other AdoR subtypes. It represents a lead compound in a series of 8-(C-4-pyrazolyl) xanthines designed for the potential treatment of asthma. []
Compound Description: This compound features a pyrazolo[3,4-b]pyridine system with a benzamide substituent, synthesized via a microwave-assisted reaction. [] The structure is characterized by a nearly planar pyrazolo[3,4-b]pyridine core with deviations observed for the carbon atoms carrying the benzamido and oxo substituents. []
Compound Description: This group of compounds, prepared through a hydriodic acid-mediated cyclization of α-substituted secondary 2-ethenylbenzamides, contains an isoindol-1-one core with a 3,3-dimethyl substitution pattern. []
Compound Description: This class of compounds, prepared similarly to the 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones, features a 1,3-dihydroisobenzofuran core with a 3,3-disubstitution pattern and an arylimino substituent. []
N-(Benzothiazol-2-yl) Benzamide Derivatives []
Compound Description: This group of compounds, designed as potential allosteric activators of human glucokinase, consists of N-(benzothiazol-2-yl) benzamide derivatives bearing various substituents on the benzamide ring. []
Compound Description: This tricyclic compound is a potential benzodiazepine receptor ligand synthesized through an unconventional transformation of benzendiazonium hydrogen sulfates. []
Compound Description: This series of compounds, featuring a xanthine core linked to a 1-benzyl-1H-pyrazol-4-yl group, was explored for identifying high-affinity and selective A2B AdoR antagonists. [] Structure-activity relationship studies revealed that electron-withdrawing groups on the benzyl ring, specifically fluorine or trifluoromethyl at the meta-position, enhance selectivity for A2B AdoR while maintaining high affinity. []
Cationic Iridium Complexes with 5-Phenyl-1H-1,2,4-triazole Type Cyclometalating Ligands []
Compound Description: This group of cationic iridium complexes, incorporating 5-phenyl-1H-1,2,4-triazole (phtz) type cyclometalating ligands, was designed for achieving blue-shifted emission in light-emitting electrochemical cells. [] Specifically, the complex [Ir(dphtz)2(bpy)]PF6 (where dphtz = 1-(2,6-dimethylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole and bpy = 2,2'-bipyridine) emits efficient yellow light in solution and green light in rigid films. []
Venetoclax and its Metabolites []
Compound Description: Venetoclax (ABT-199) is a Bcl-2 protein inhibitor used for treating hematologic malignancies. [] Its primary metabolic pathway involves oxidation on the dimethyl cyclohexenyl moiety followed by sulfation and/or nitro reduction. [] A significant human metabolite, M27, is formed by CYP3A4-mediated oxidation and cyclization. []
3,3'-Difluorobenzaldazine [, ]
Compound Description: 3,3'-Difluorobenzaldazine is a positive allosteric modulator of mGluR5. [] It has shown anti-inflammatory activity in vitro and is considered a potential lead compound for the development of mGluR5 potentiators for treating traumatic brain injury. [] Studies suggest that 3,3'-difluorobenzaldazine interacts with the same allosteric site as the negative allosteric modulator MPEP on mGluR5. []
Compound Description: VU-29 is a highly potent analog of CDPPB, exhibiting selective potentiation of mGluR5-mediated responses in midbrain neurons without affecting mGluR1. [] It binds to the same allosteric site as MPEP, and its activity is sensitive to mutations at this site. []
Compound Description: Ro 67-7476 is a positive allosteric modulator of mGluR1, known to enhance glutamate-induced responses at this receptor subtype. []
Ethyl Diphenylacetylcarbamate (Ro 01-6128) []
Compound Description: Ro 01-6128 is another positive allosteric modulator of mGluR1, contributing to the understanding of allosteric modulation mechanisms at this receptor subtype. []
Compound Description: Ro 67-4853, like Ro 67-7476 and Ro 01-6128, acts as a positive allosteric modulator of mGluR1, contributing to the growing knowledge of mGluR1 pharmacology and the potential for developing subtype-selective allosteric modulators. []
Compound Description: MDG 548 is a novel PPARγ agonist identified through an integrated virtual screening approach. [] It exhibits high-affinity competitive binding to the PPARγ ligand-binding domain (EC50 = 215 nM) and displays agonistic activity (EC50 = 594 nM). []
Compound Description: MDG 559 is another PPARγ agonist discovered through virtual screening. It binds to the PPARγ ligand-binding domain with high affinity (EC50 = 5.45 μM) and exhibits agonistic activity (EC50 = 467 nM). []
Compound Description: MDG 582, a structurally complex PPARγ agonist identified through virtual screening, binds to the PPARγ ligand-binding domain with high affinity (EC50 = 865 nM) and exhibits agonistic activity (EC50 = 549 nM). []
Compound Description: This aminopyrazole is a selective inhibitor of CDK5 over CDK2 in cancer cell lines. It reduces Mcl-1 levels in a concentration-dependent manner and, in combination with the Bcl-2 inhibitor navitoclax, synergistically inhibits cell growth and induces apoptosis in pancreatic cancer cell lines. []
Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor used in combination with the CDK5 inhibitor 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide to synergistically inhibit cell growth and induce apoptosis in pancreatic cancer cell lines. []
2-Methyl-6-(phenylethynyl)pyridine (MPEP) [, ]
Compound Description: MPEP is a well-known negative allosteric modulator of mGluR5, commonly used as a pharmacological tool to study the function of this receptor. [] It binds to a specific allosteric site on mGluR5, distinct from the glutamate binding site, and inhibits receptor activation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.